

4-Chloro-2-methylpent-2-ene CAS number and registry information

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Compound of Interest

Compound Name: 4-Chloro-2-methylpent-2-ene

Cat. No.: B15482465

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4-Chloro-2-methylpent-2-ene: A Comprehensive Technical Guide

CAS Number: 21971-94-8

This technical guide provides an in-depth overview of **4-Chloro-2-methylpent-2-ene**, a halogenated alkene of interest to researchers and professionals in organic synthesis and drug development. This document compiles its chemical identity, physical and chemical properties, postulated synthesis routes, and predicted spectral characteristics. Furthermore, it explores the potential biological activity based on the known reactivity of related allylic chlorides.

Registry Information and Chemical Identity

4-Chloro-2-methylpent-2-ene is registered under CAS number 21971-94-8.[1] Its chemical structure and key identifiers are summarized in the table below.



Identifier	Value	
IUPAC Name	4-chloro-2-methylpent-2-ene	
CAS Number	21971-94-8	
Molecular Formula	C ₆ H ₁₁ Cl	
Molecular Weight	118.60 g/mol [2]	
Canonical SMILES	CC(C)=CC(C)Cl	
InChI	InChI=1S/C6H11Cl/c1-5(2)4-6(3)7/h4,6H,1-3H3	
InChlKey	IAYNFCMSRUTOFU-UHFFFAOYSA-N	
PubChem CID	12535659[2]	
Synonyms	Trimethylallyl chloride	

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **4-Chloro-2-methylpent-2-ene** are not readily available in the public domain. However, computational predictions from reliable sources provide valuable estimates.



Property	Predicted Value
Molecular Weight	118.60 g/mol
XLogP3	2.7
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	0
Rotatable Bond Count	2
Exact Mass	118.0549280 Da
Monoisotopic Mass	118.0549280 Da
Topological Polar Surface Area	0 Ų
Heavy Atom Count	7
Complexity	70.2

Data sourced from PubChem CID 12535659.[2]

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-2-methylpent-2-ene** is not explicitly documented in readily accessible literature, its structure as an allylic chloride suggests plausible synthetic routes based on established organic chemistry principles. The most likely methods involve either the direct chlorination of the corresponding alkene or the substitution reaction of the analogous alcohol.

Proposed Synthesis via Allylic Chlorination of 2-Methylpent-2-ene

This method involves the free-radical chlorination of 2-methylpent-2-ene at the allylic position. N-Chlorosuccinimide (NCS) is a common reagent for this transformation, often used with a radical initiator such as benzoyl peroxide or AIBN, and light or heat.

Reaction:



2-Methylpent-2-ene + N-Chlorosuccinimide (NCS) --(Radical Initiator, Heat/Light)--> **4-Chloro- 2-methylpent-2-ene** + Succinimide

Postulated Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpent-2-ene (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄).
- Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq).
- Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to yield **4-Chloro-2-methylpent-2-ene**.

Proposed Synthesis from 2-Methylpent-3-en-2-ol

This approach involves the nucleophilic substitution of the hydroxyl group in the corresponding allylic alcohol, 2-methylpent-3-en-2-ol, with a chloride ion. Reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) can be employed.

Reaction:

2-Methylpent-3-en-2-ol + SOCl₂ --> **4-Chloro-2-methylpent-2-ene** + SO₂ + HCl

Postulated Experimental Protocol:

• In a fume hood, place 2-methylpent-3-en-2-ol (1.0 eq) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool it in an ice bath.



- Slowly add thionyl chloride (1.2 eq) dropwise to the alcohol, maintaining the temperature below 5 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.
- Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
- Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent by rotary evaporation.
- Purify the resulting crude product by vacuum distillation to obtain 4-Chloro-2-methylpent-2-ene.

Predicted Spectral Data

Experimentally determined spectra for **4-Chloro-2-methylpent-2-ene** are not readily available. The following are predictions based on the analysis of its functional groups and the known spectral data of similar compounds.

¹H NMR Spectroscopy

Protons	Multiplicity	Approximate Chemical Shift (δ , ppm)
CH ₃ (on C2)	singlet	1.7 - 1.9
CH ₃ (on C4)	doublet	1.5 - 1.7
=CH-	doublet of quartets	5.3 - 5.6
-CHCI-	quintet	4.3 - 4.6



The vinylic proton (=CH-) is expected to be downfield due to the double bond. The proton on the carbon bearing the chlorine (-CHCl-) will also be significantly downfield due to the electronegativity of the chlorine atom.

¹³C NMR Spectroscopy

Carbon	Approximate Chemical Shift (δ, ppm)
C1 (CH₃ on C2)	20 - 25
C2 (=C(CH ₃) ₂)	130 - 140
C3 (=CH)	120 - 130
C4 (CHCI)	60 - 70
C5 (CH₃ on C4)	20 - 25
C6 (CH₃ on C2)	20 - 25

The carbons of the double bond (C2 and C3) will appear in the alkene region of the spectrum. The carbon attached to the chlorine (C4) will be shifted downfield.

Infrared (IR) Spectroscopy

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
C=C	Stretch	1660 - 1680 (weak)
=C-H	Stretch	3000 - 3100
C-H (sp³)	Stretch	2850 - 3000
C-CI	Stretch	600 - 800

The C=C stretching absorption is expected to be weak due to the tetrasubstituted nature of the double bond.

Mass Spectrometry



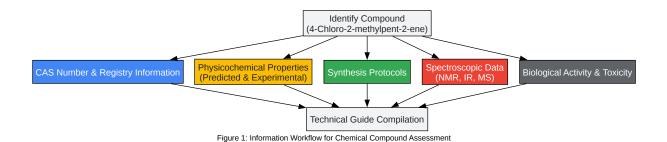
The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns would likely involve the loss of a chlorine radical (M-35/37) and the cleavage of the C-C bond adjacent to the chlorine atom, leading to the formation of a stable allylic carbocation.

Biological Activity and Signaling Pathways

Specific toxicological or pharmacological studies on **4-Chloro-2-methylpent-2-ene** are not available in the public literature. However, as an allylic chloride, it belongs to a class of compounds known for their potential to act as alkylating agents. This reactivity is the basis for the mutagenic and carcinogenic properties observed in other simple allylic chlorides.

The proposed mechanism of genotoxicity involves the nucleophilic attack of DNA bases on the electrophilic carbon of the allylic chloride, leading to the formation of DNA adducts. This can result in mutations during DNA replication and transcription if not repaired.

Below is a diagram illustrating the general workflow for assessing the properties of a chemical compound like **4-Chloro-2-methylpent-2-ene** and a conceptual diagram of the potential mechanism of action of allylic chlorides.



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Figure 1: Information Workflow for Chemical Compound Assessment



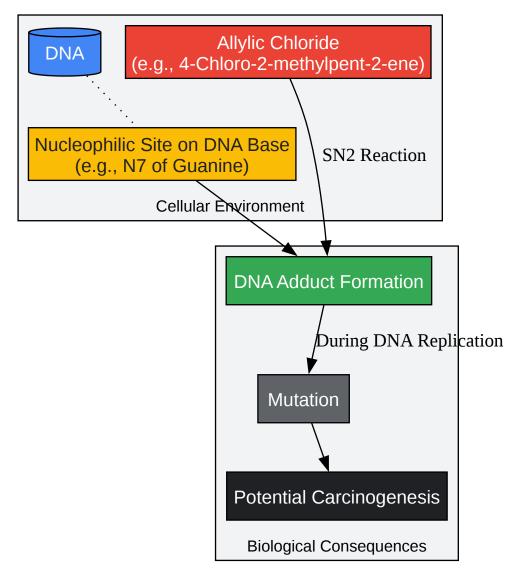


Figure 2: Postulated Genotoxic Mechanism of Allylic Chlorides

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Figure 2: Postulated Genotoxic Mechanism of Allylic Chlorides

Conclusion

4-Chloro-2-methylpent-2-ene is a chemical for which detailed experimental data is sparse in publicly accessible domains. This guide has provided a comprehensive overview based on its known registry information, predicted properties, and plausible synthetic and analytical characteristics derived from fundamental chemical principles. The potential for biological activity as an alkylating agent, typical of allylic chlorides, warrants careful handling and further



investigation. The information and diagrams presented herein serve as a valuable resource for researchers and professionals working with this and related compounds.

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References

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- 2. 4-Chloro-2-methylpent-2-ene | C6H11Cl | CID 12535659 PubChem [pubchem.ncbi.nlm.nih.gov]
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